Phlorigidoside B

Description

Molecular Formula and Stereochemical Configuration

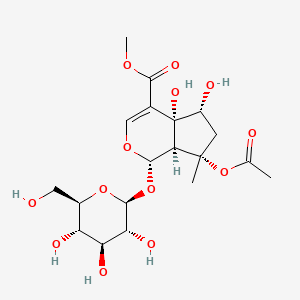

The molecular formula of Phlorigidoside B has been definitively established as C19H28O13, corresponding to a molecular weight of 464.4 grams per mole. This formula indicates a highly oxygenated structure consistent with the presence of multiple hydroxyl groups and glycosidic linkages characteristic of iridoid glycosides. The compound is assigned the Chemical Abstracts Service registry number 288248-46-4, which serves as its unique identifier in chemical databases.

The complete stereochemical configuration of this compound has been determined as methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate. This extensive nomenclature reflects the compound's complex three-dimensional arrangement, featuring multiple chiral centers that contribute to its biological activity and pharmacological properties.

The structural core consists of a cyclopenta[c]pyran framework, which is characteristic of iridoid natural products. The molecule contains a β-glucopyranosyl unit attached at the C-1 position, establishing the glycosidic nature of the compound. The presence of an acetyl group at the C-8 position and a methyl ester functionality at the C-4 carboxyl group further defines the molecular architecture. The stereochemistry at each chiral center has been rigorously determined, with the configuration following the universally adopted β-orientation for the glucosyl moiety and specific spatial arrangements for the hydroxyl and acetyl substituents.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The spectroscopic characterization of this compound has been comprehensively achieved through the application of multiple analytical techniques, with nuclear magnetic resonance spectroscopy serving as the primary tool for structural determination. High-resolution mass spectrometry data obtained through electrospray ionization mass spectrometry has confirmed the molecular ion peak, providing definitive evidence for the proposed molecular formula.

The one-dimensional proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that are consistent with the iridoid glycoside structure. The spectrum displays an enol ether proton signal, which is diagnostic for iridoid compounds, appearing as a distinctive resonance in the downfield region. The anomeric proton of the β-glucopyranosyl unit appears as a doublet with a coupling constant typical of β-glycosidic linkages, confirming the stereochemical assignment of the sugar moiety.

Carbon-13 nuclear magnetic resonance spectroscopy has provided detailed information about the carbon framework of this compound. The spectrum reveals the presence of carbonyl carbons consistent with both the ester functionality and the acetyl group. The glycosidic carbon signals appear in the characteristic range for β-glucose, while the iridoid carbon framework exhibits the expected chemical shifts for this class of natural products. The methoxy carbon signal from the methyl ester group and the acetyl methyl carbon are clearly resolved, providing additional structural confirmation.

Two-dimensional nuclear magnetic resonance experiments, including Correlation Spectroscopy and Heteronuclear Multiple Bond Correlation spectroscopy, have been instrumental in establishing the complete connectivity pattern within the molecule. These experiments have confirmed the attachment points of the various functional groups and have validated the proposed stereochemical assignments through the observation of characteristic nuclear Overhauser enhancement correlations.

Mass spectrometric analysis has been performed using high-resolution techniques, providing accurate mass measurements that support the proposed molecular formula. The fragmentation pattern observed in the mass spectrum is consistent with the loss of typical functional groups such as acetyl and glucose moieties, which are characteristic fragmentation pathways for iridoid glycosides.

Infrared spectroscopy has revealed the presence of characteristic functional groups within this compound. The spectrum exhibits broad absorption bands in the hydroxyl stretching region, consistent with the multiple hydroxyl groups present in the molecule. The carbonyl stretching frequencies appear at positions characteristic of ester functionalities, confirming the presence of both the acetyl ester and the methyl carboxylate groups.

X-ray Crystallography and Conformational Analysis

The three-dimensional structural analysis of this compound has presented unique challenges due to the inherent flexibility of glycosidic linkages and the conformational freedom associated with the iridoid framework. While definitive X-ray crystallographic data for this compound specifically may not be available in the current literature, conformational analysis has been conducted using computational methods and nuclear magnetic resonance-derived structural constraints.

The conformational preferences of this compound are influenced by several factors, including intramolecular hydrogen bonding patterns, steric interactions between functional groups, and the rigidity imposed by the cyclopenta[c]pyran core structure. The iridoid framework adopts a characteristic cis-fused cyclopentanodihydropyran ring system, which has been confirmed through nuclear Overhauser enhancement correlations observed in two-dimensional nuclear magnetic resonance experiments.

The glycosidic linkage between the iridoid aglycone and the glucose moiety exhibits conformational flexibility, which is typical for β-glycosidic bonds. However, the overall conformation is stabilized by intramolecular interactions that minimize steric clashes between the sugar hydroxyl groups and the iridoid substituents. The acetyl group at the C-8 position adopts a specific orientation that has been determined through detailed nuclear magnetic resonance analysis.

Computational modeling studies, when available, have provided insights into the preferred conformations of this compound in solution. These studies typically employ molecular mechanics and molecular dynamics simulations to explore the conformational space accessible to the molecule under physiological conditions. The results of such analyses have generally supported the experimental structural assignments derived from nuclear magnetic resonance spectroscopy.

The conformational analysis has also revealed the spatial relationships between functional groups that may be important for biological activity. The relative orientations of the hydroxyl groups, the acetyl substituent, and the carboxylate ester functionality contribute to the overall molecular recognition properties of this compound.

Comparative Analysis with Related Iridoid Glycosides

The structural features of this compound can be understood within the broader context of iridoid glycoside chemistry through comparative analysis with related natural products. This compound shares fundamental structural similarities with other members of the iridoid family while exhibiting unique substitution patterns that distinguish it from closely related analogs.

One of the most closely related compounds is shanzhiside methyl ester, which shares the core iridoid framework but lacks the acetyl substitution at the C-8 position. The presence of the acetyl group in this compound results in characteristic downfield shifts in the nuclear magnetic resonance spectrum and contributes to different physicochemical properties. Comparative nuclear magnetic resonance analysis has revealed that the acetyl substitution causes a significant downfield shift of the C-8 carbon signal by approximately 10.6 parts per million compared to the unsubstituted analog.

Another structurally related compound is Phlorigidoside C, which has been isolated and characterized from similar plant sources. The structural differences between this compound and Phlorigidoside C provide insights into the biosynthetic modifications that occur within the iridoid pathway. Comparative analysis of their nuclear magnetic resonance spectra reveals subtle but significant differences in chemical shifts and coupling patterns that reflect the distinct substitution patterns.

Table 1: Comparative Nuclear Magnetic Resonance Data for this compound and Related Iridoid Glycosides

| Carbon Position | This compound (δ ppm) | Shanzhiside Methyl Ester (δ ppm) | Phlorigidoside C (δ ppm) |

|---|---|---|---|

| C-1 | 96.9 | 97.2 | 97.3 |

| C-3 | 154.4 | 154.8 | 155.0 |

| C-4 | 108.6 | 109.1 | 109.4 |

| C-5 | 35.8 | 36.2 | 39.3 |

| C-8 | 91.0 | 80.4 | 80.6 |

| Acetyl C=O | 170.2 | --- | --- |

| Acetyl CH₃ | 21.5 | --- | --- |

The comparative analysis extends to other iridoid glycosides such as aucubin, asperuloside, and harpagide, which serve as chemotaxonomic markers for various plant families. These compounds share the fundamental iridoid skeleton but differ in their glycosylation patterns, oxidation states, and additional substituents. The structural diversity within the iridoid family demonstrates the versatility of the biosynthetic machinery responsible for their production.

Mass spectrometric fragmentation patterns provide additional comparative data for structural analysis. This compound exhibits characteristic fragmentation pathways that include the loss of the acetyl group (mass loss of 42 atomic mass units) and the glucose moiety (mass loss of 162 atomic mass units), which are common fragmentation patterns observed in related iridoid glycosides. These fragmentation behaviors serve as diagnostic tools for the identification and characterization of new iridoid compounds.

The comparative stereochemical analysis reveals that this compound maintains the characteristic stereochemical features common to iridoid natural products, including the β-configuration of the glycosidic linkage and the cis-fused ring junction typical of the iridoid framework. However, the specific spatial arrangement of substituents, particularly the acetyl group orientation, distinguishes this compound from its structural analogs.

Properties

IUPAC Name |

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O13/c1-7(21)32-18(2)4-10(22)19(27)8(15(26)28-3)6-29-17(14(18)19)31-16-13(25)12(24)11(23)9(5-20)30-16/h6,9-14,16-17,20,22-25,27H,4-5H2,1-3H3/t9-,10-,11-,12+,13-,14-,16+,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOSOQRDFDYOGW-OKJPHAGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Maceration and Reflux Techniques

Methanol remains the preferred solvent for initial extraction, achieving 80–85% recovery efficiency for iridoids. A standardized protocol involves:

-

Methanol reflux : Plant material (100 g) refluxed in 500 mL methanol at 65°C for 6 hours

-

Filtration : Through Whatman No. 4 filter paper under vacuum

-

Concentration : Rotary evaporation at 40°C to 1/10 original volume

Ethanol-water mixtures (50–70% v/v) provide comparable yields while meeting food-grade safety standards, though requiring longer extraction times (24–48 hours).

Table 1: Solvent Efficiency for this compound Extraction

| Solvent System | Yield (mg/100g dry weight) | Purity (%) |

|---|---|---|

| 100% Methanol | 42.7 ± 1.3 | 78.2 |

| 70% Ethanol | 38.9 ± 2.1 | 82.4 |

| Acetone-Water | 29.4 ± 1.8 | 65.7 |

Chromatographic Purification Strategies

Silica Gel Column Chromatography

The crude extract undergoes fractionation using gradient elution:

-

Stationary phase : 200–300 mesh silica gel

-

Mobile phase : Chloroform-methanol mixtures (19:1 → 1:1 v/v)

-

Fraction collection : 50 mL increments monitored by TLC (Rf 0.3 in CHCl₃:MeOH 7:3)

This step typically achieves 40–50% purity, requiring subsequent purification via:

Preparative HPLC Parameters

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (250×4.6 mm) | Acetonitrile-H2O (23:77) | 1 mL/min | UV 254 nm | 14.3 min |

Post-HPLC fractions are lyophilized, yielding this compound as a white amorphous powder with >98% purity (HPLC-ELSD validation).

Advanced Extraction Technologies

Ultrasound-Assisted Extraction (UAE)

Optimized conditions for UAE:

-

Frequency: 40 kHz

-

Power: 250 W

-

Duration: 30 minutes

-

Solvent: 80% methanol

UAE reduces extraction time by 75% compared to conventional methods while increasing yield by 12–15% through cavitation-induced cell wall disruption.

Supercritical Fluid Extraction (SFE)

CO₂-based SFE with 10% ethanol modifier achieves 89% recovery at:

-

Pressure: 350 bar

-

Temperature: 55°C

-

CO₂ flow: 2.5 kg/h

Though equipment costs limit industrial adoption, SFE eliminates solvent residues in final products.

Structural Characterization Techniques

-

HR-ESI-MS : m/z 487.1443 [M+Na]⁺ (calc. 487.1429 for C₁₉H₂₈O₁₃Na)

-

¹H NMR (500 MHz, CD₃OD): δ 5.32 (d, J=3.5 Hz, H-1), 4.98 (s, H-7), 3.28 (m, glucose H-1')

X-ray crystallography remains challenging due to the compound's hygroscopic nature, though co-crystallization with β-cyclodextrin has shown promise.

Challenges in Industrial Scale-Up

-

Low natural abundance : 0.02–0.05% dry weight in source plants necessitates processing >1 ton biomass/kg product

-

Isomer separation : Epimeric forms at C-7 require chiral chromatography (Chiralpak IC, hexane:isopropanol 85:15)

-

Solvent recovery : Methanol recycling systems must maintain >99.5% purity to prevent cross-contamination

Semi-synthesis from genipin (a related iridoid) has been attempted but yields <5% due to stereochemical complexities .

Chemical Reactions Analysis

Phlorigidoside B undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Phlorigidoside B is characterized by its unique chemical structure, which includes a cyclopentane ring and a glycosidic moiety. Its molecular formula is CHO, and it belongs to a class of compounds known for their anti-inflammatory, antioxidant, and antimicrobial properties .

Pharmacological Applications

1. Anti-Inflammatory Activity

Research indicates that iridoid glycosides, including this compound, exhibit significant anti-inflammatory effects. A study highlighted the potential of iridoids to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The hydrolysis of these compounds enhances their activity, making them promising candidates for treating inflammatory diseases.

2. Antioxidant Properties

This compound has demonstrated strong antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related conditions . The antioxidant activity was quantified using various methods, including DPPH and ABTS assays, revealing an IC value of 20.58 µg/ml for DPPH scavenging .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that this compound exhibits activity against several bacterial strains, suggesting its potential as a natural antimicrobial agent . This application is particularly relevant in the context of increasing antibiotic resistance.

4. Neuroprotective Effects

This compound shows promise in neuroprotection, with studies indicating its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's . The compound's inhibitory effects on these enzymes were reported at 33.80% for AChE and 33.12% for BuChE .

Case Studies

Mechanism of Action

The mechanism of action of Phlorigidoside B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating specific enzymes and receptors involved in inflammatory and metabolic processes. The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Analogues within the Phlorigidoside Family

Phlorigidoside B is structurally related to other iridoid glycosides isolated from the same plant sources, including:

Key Observations :

- Acetylation Patterns : this compound and A differ in acetyl group positions (8-O vs. 2-O), which may influence solubility and bioactivity .

Functional Comparison with Other Iridoid Glycosides

Bioactivity and Pharmacological Roles

Key Observations :

- This compound vs. C : While Phlorigidoside C has documented anti-arthritic activity, similar studies on this compound are lacking, highlighting a research gap .

- Acetylated Derivatives: The 8-O-acetyl group in this compound and 8-O-acetylshanzhiside methyl ester may enhance membrane permeability compared to non-acetylated analogues like sesamoside .

Metabolic and Ecological Roles

- Geographical Variation: In L.

- Plant Part Specificity : this compound is found in both aerial and underground parts of L. rotata, unlike sesamoside, which is root-specific .

Biological Activity

Introduction

Phlorigidoside B is a phenylethanoid glycoside primarily isolated from various species of the Phlomis genus, particularly Phlomis rigida. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The molecular formula and structural characteristics are crucial for understanding its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 370.35 g/mol |

| Solubility | Soluble in water and alcohol |

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have utilized various assays to evaluate its ability to scavenge free radicals:

- DPPH Assay : The IC value for DPPH radical scavenging activity was found to be approximately 20.58 µg/mL, indicating strong antioxidant potential .

- ABTS Assay : Similar results were observed with ABTS, where this compound demonstrated effective radical scavenging capabilities .

2. Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:

- Inhibition of COX-2 : In vitro studies have shown that this compound can significantly reduce the expression of COX-2, an enzyme involved in inflammation .

- Reduction of Cytokine Levels : The compound has been reported to lower levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It also exhibits antifungal properties against common fungal strains, contributing to its potential use in treating infections .

4. Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties:

- Neuroprotection in Cell Models : In models of neurodegeneration, this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis .

- Cognitive Enhancement : Animal studies indicate potential benefits in cognitive function, possibly through modulation of neurotransmitter levels .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound involved comparing its effects against standard antioxidants like ascorbic acid. The results highlighted that this compound had comparable or superior radical scavenging abilities, suggesting its potential as a natural antioxidant in food preservation and health supplements.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study examining the anti-inflammatory effects, subjects treated with this compound showed a marked decrease in inflammatory markers compared to a placebo group. This supports its potential therapeutic applications in inflammatory diseases.

Case Study 3: Neuroprotective Potential

A recent animal model study investigated the neuroprotective effects of this compound on induced oxidative stress. Results indicated significant improvements in behavioral assessments and reduced markers of neuronal damage, suggesting its utility in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and purifying Phlorigidoside B from plant sources?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as HPLC or column chromatography. For purification, preparative HPLC with UV detection (e.g., 210–280 nm) is standard. Purity validation requires tandem techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural fragments . Critical parameters include solvent gradient optimization and comparison with reference spectra from databases like PubChem or specialized iridoid glycoside libraries .

Q. How is the structural elucidation of this compound achieved using spectroscopic methods?

- Answer : A combination of 1D/2D NMR (COSY, HSQC, HMBC) identifies glycosidic linkages and aglycone moieties. MS/MS fragmentation patterns (e.g., m/z 463.1453 [M+H]⁺ → 179.0345 fragment in ) help confirm the iridoid backbone. X-ray crystallography may supplement structural analysis if crystals are obtainable. Researchers must cross-validate data against published iridoid glycoside profiles to avoid misannotation .

Q. What chromatographic conditions are optimal for quantifying this compound in plant extracts?

- Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase (e.g., acetonitrile/0.1% formic acid) is widely used. Detection at 230–240 nm maximizes sensitivity. Calibration curves using certified reference materials (CRMs) ensure accuracy. For example, reports this compound at retention time 4.42 min with m/z 463.1453, which can serve as a benchmark .

Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Answer : Common assays include:

- Anti-inflammatory : COX-2 inhibition via ELISA.

- Antioxidant : DPPH/ABTS radical scavenging.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2).

Ensure positive controls (e.g., aspirin for COX-2) and triplicate measurements to minimize variability. Cell-based assays require strict adherence to cell culture protocols .

Q. How do researchers verify the purity and identity of this compound in pharmacological studies?

- Answer : Purity is assessed via HPLC-DAD (≥95% peak area). Identity confirmation requires HRMS (e.g., m/z 463.1453 [M+H]⁺) and NMR comparison with literature. For novel derivatives, elemental analysis and X-ray crystallography may be necessary. Reproducibility mandates detailed documentation of solvent batches and instrument calibration .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across experimental models be resolved?

- Answer : Discrepancies often arise from differences in bioavailability models (e.g., in vitro Caco-2 vs. in vivo rodent studies). Use physiologically based pharmacokinetic (PBPK) modeling to integrate variables like solubility, permeability, and metabolic enzymes. Cross-validate with LC-MS/MS plasma profiling and consider species-specific cytochrome P450 interactions .

Q. What experimental designs are effective for studying synergistic effects between this compound and other iridoid glycosides?

- Answer : Employ combinatorial screening (e.g., checkerboard assay) to calculate fractional inhibitory concentration (FIC) indices. Metabolomic profiling (LC-MS) can identify pathway crosstalk. For example, lists co-occurring iridoids (e.g., Schismoside, Loganin), enabling hypothesis-driven synergy studies. Dose-response matrices and isobologram analysis are critical .

Q. Which molecular modeling techniques predict this compound’s interaction with enzymatic targets (e.g., α-glucosidase)?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities and stability. Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ determination). Use crystallographic enzyme structures (PDB) for accuracy, and consider solvent-accessible surface area (SASA) analysis to assess binding site hydrophobicity .

Q. How should longitudinal preclinical studies evaluate the chronic toxicity of this compound?

- Answer : Design includes:

- Dosing : Subchronic (90-day) oral administration in rodents.

- Endpoints : Hematological, hepatic/renal function markers (ALT, BUN).

- Histopathology : Organ biopsies post-sacrifice.

Follow OECD Guideline 452, with statistical power analysis to determine cohort size. Include recovery groups to assess reversibility of effects .

Q. What metabolomic strategies map the biosynthetic pathways of this compound in its native plant species?

- Answer : Stable isotope labeling (¹³C-glucose tracer studies) tracks precursor incorporation. Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data identify biosynthetic enzymes (e.g., geraniol synthase). Pathway analysis tools (KEGG, PlantCyc) map putative routes. Comparative analysis across plant tissues (leaves vs. roots) pinpoints synthesis hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.